Cas no 866825-55-0 (4-((4-Ethynylphenyl)ethynyl)benzoic acid)

4-((4-Ethynylphenyl)ethynyl)benzoic acid is a conjugated aromatic compound featuring a rigid, linear structure due to its diacetylene linkage. This molecule is characterized by its terminal ethynyl and carboxylic acid functional groups, which enhance its utility in organic synthesis and materials science. The extended π-conjugation system makes it valuable for applications in molecular electronics, optoelectronics, and polymer chemistry. Its carboxylic acid moiety allows for further functionalization, enabling covalent attachment to surfaces or incorporation into larger molecular frameworks. The compound’s structural rigidity and electronic properties are advantageous for designing conductive polymers, organic semiconductors, and advanced supramolecular assemblies. High purity and well-defined reactivity further support its use in precision synthetic applications.
4-((4-Ethynylphenyl)ethynyl)benzoic acid structure
866825-55-0 structure
Product Name:4-((4-Ethynylphenyl)ethynyl)benzoic acid
CAS No:866825-55-0
MF:C17H10O2
MW:246.260104656219
MDL:MFCD22376626
CID:1023945
PubChem ID:70700482
Update Time:2025-06-11

4-((4-Ethynylphenyl)ethynyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((4-Ethynylphenyl)ethynyl)benzoic acid
    • 4-[2-(4-ethynylphenyl)ethynyl]Benzoic acid
    • 4-((4-Ethynylphenyl)ethynyl)benzoicacid
    • AKOS016004015
    • FT-0728885
    • 866825-55-0
    • DTXSID60743305
    • 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
    • DA-17958
    • 4-(4-Ethynyl-phenylethynyl)-benzoic acid
    • MDL: MFCD22376626
    • Inchi: 1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19)
    • InChI Key: IGDGMIRIOMACJD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(C#CC2C=CC(C#C)=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 246.068079557g/mol
  • Monoisotopic Mass: 246.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 4-((4-Ethynylphenyl)ethynyl)benzoic acid

4-((4-Ethynylphenyl)ethynyl)benzoic acid (CAS No. 866825-55-0): An Overview of Its Properties and Applications

4-((4-Ethynylphenyl)ethynyl)benzoic acid (CAS No. 866825-55-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable component in various scientific applications. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 4-((4-Ethynylphenyl)ethynyl)benzoic acid, highlighting its significance in contemporary research.

Molecular Structure and Physical Properties

4-((4-Ethynylphenyl)ethynyl)benzoic acid is a member of the benzoic acid family, featuring a benzene ring substituted with an ethynyl group and another ethynyl-substituted phenyl group. The molecular formula of this compound is C16H10O2, and it has a molecular weight of 234.25 g/mol. The presence of multiple triple bonds in its structure imparts unique electronic and steric properties, making it an interesting subject for both theoretical and experimental studies.

The physical properties of 4-((4-Ethynylphenyl)ethynyl)benzoic acid include its solid state at room temperature, with a melting point typically ranging from 170 to 175°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the coupling reaction between 4-ethynylaniline and 4-bromobenzoic acid using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method is highly efficient and yields high purity products, making it a preferred choice in both academic and industrial settings.

An alternative synthetic route involves the reaction of 4-bromoacetophenone with phenylacetylene followed by oxidation to form the carboxylic acid. This method provides an additional pathway for the synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic acid, offering flexibility in terms of starting materials and reaction conditions.

Analytical Techniques

The characterization of 4-((4-Ethynylphenyl)ethynyl)benzoic acid is typically performed using a combination of analytical techniques to ensure accurate identification and purity assessment. High-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are commonly employed for these purposes. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the positions of functional groups and the connectivity of atoms within the molecule.

Infrared (IR) spectroscopy is another valuable tool for characterizing 4-((4-Ethynylphenyl)ethynyl)benzoic acid. The presence of characteristic absorption bands corresponding to the carbonyl group (C=O), aromatic rings, and triple bonds helps confirm the identity of the compound. X-ray crystallography can also be used to determine the crystal structure of 4-((4-Ethynylphenyl)ethynyl)benzoic acid, providing insights into its solid-state properties.

Biological Activity and Applications

4-((4-Ethynylphenyl)ethynyl)benzoic acid has been studied for its potential biological activity in various contexts. One area of interest is its role as a building block for the synthesis of bioactive molecules. The presence of multiple reactive functional groups allows for facile modification through chemical reactions such as click chemistry, making it a valuable intermediate in drug discovery processes.

In recent years, there has been growing interest in the use of compounds like 4-((4-Ethynylphenyl)ethynyl)benzoic acid for developing novel therapeutic agents. For example, researchers have explored its potential as an inhibitor of specific enzymes involved in disease pathways. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties, warranting further investigation into their therapeutic potential.

Beyond pharmaceutical applications, 4-((4-Ethynylphenyl)ethynylethanoyl)-based materials have found use in materials science. The unique electronic properties conferred by the ethynylethanoyl groups make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The ability to fine-tune the electronic properties through structural modifications opens up new possibilities for designing advanced materials with tailored functionalities.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 4-((4-Ethynylethanoyl). While this compound is not classified as a hazardous material under standard regulations, it is important to follow general laboratory safety guidelines to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound to minimize exposure risks.

In addition to physical safety measures, it is essential to consider environmental impact when using or disposing of chemicals like 4-((4-Ethynylenephenylethanoyl)>. Proper waste management practices should be followed to prevent contamination and ensure compliance with environmental regulations.

Conclusion

4-((4-Ethynylenephenylethanoyl)>, with its unique molecular structure and versatile properties, continues to be an important compound in various scientific disciplines. From its synthesis methods to its potential applications in pharmaceuticals and materials science, this compound offers numerous opportunities for further research and development. As ongoing studies uncover new insights into its behavior and potential uses, it is likely that ((((((((((((((((((((((CAS No. 866825-55-0) will continue to play a significant role in advancing our understanding of complex chemical systems and their practical applications.

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